molecular formula C10H13ClN2O B1524997 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1311314-07-4

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1524997
M. Wt: 212.67 g/mol
InChI Key: GXVLANNTHIQVSE-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound with the empirical formula C10H13ClN2O and a molecular weight of 212.68 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides has been reported .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride can be represented by the SMILES string Cl.CCc1ccc2NC(=O)C(N)c2c1 .


Physical And Chemical Properties Analysis

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a solid compound . Its InChI code is 1S/C10H12N2O.ClH/c1-2-6-3-4-8-7(5-6)9(11)10(13)12-8;/h3-5,9H,2,11H2,1H3,(H,12,13);1H .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Potential Anticancer Agents

The compound has been explored in the synthesis of potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These derivatives have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating its utility in developing novel anticancer therapeutics (Temple et al., 1983).

Antiviral Research

Research into substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, closely related to the subject compound, has identified antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. This showcases the compound's potential in antiviral drug development (Ivachtchenko et al., 2015).

Biological Applications

Inhibitors of Human 5-Lipoxygenase

Derivatives of this compound have been optimized for inhibitory activity against human 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis involved in inflammatory and allergic disorders. Such derivatives offer potential as anti-inflammatory therapeutics, demonstrating the compound's relevance in developing treatments for inflammation-related diseases (Karg et al., 2009).

Synthesis of Schiff and Mannich Bases

The compound also finds application in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, contributing to the development of new chemical entities with potential pharmacological activities (Bekircan & Bektaş, 2008).

Safety And Hazards

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is classified as an irritant . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-amino-5-ethyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-2-6-3-4-8-7(5-6)9(11)10(13)12-8;/h3-5,9H,2,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLANNTHIQVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

CAS RN

1311314-07-4
Record name 2H-Indol-2-one, 3-amino-5-ethyl-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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